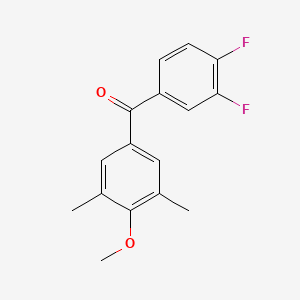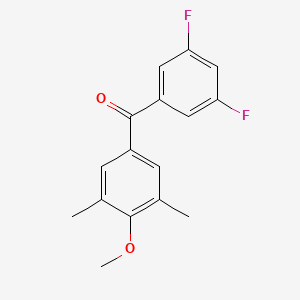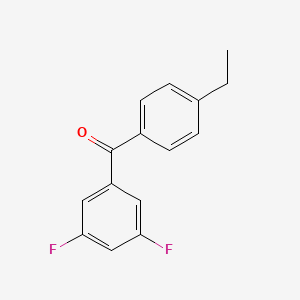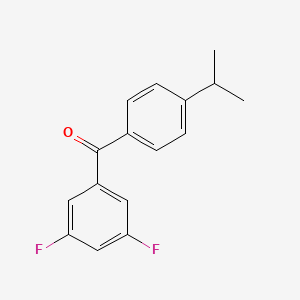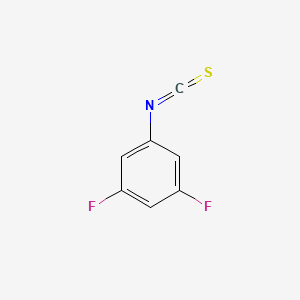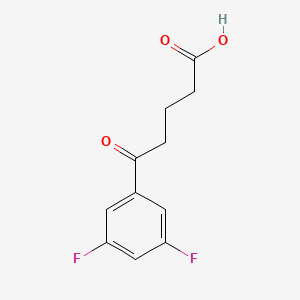![molecular formula C9H14ClNO2S B1302796 2-[4-(メチルスルホニル)フェニル]エチルアミン塩酸塩 CAS No. 849020-96-8](/img/structure/B1302796.png)
2-[4-(メチルスルホニル)フェニル]エチルアミン塩酸塩
概要
説明
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is an organic compound with the molecular formula C9H14ClNO2S. It is a derivative of phenethylamine, characterized by the presence of a methylsulfonyl group attached to the phenyl ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
科学的研究の応用
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials[][4].
作用機序
Target of Action
It’s known that the compound plays a significant role in the field of optoelectronics .
Mode of Action
The compound, also known as 2-(4-methylsulfonyl-phenyl)-ethylaminehydrochloride, interacts with its targets by manipulating the optoelectronic, crystalline, and morphological properties of certain materials . This interaction results in changes that enhance the performance of devices such as LEDs .
Biochemical Pathways
It’s known that the compound plays a crucial role in the fabrication of high-efficiency and operationally stable near-infrared (nir) perovskite leds .
Pharmacokinetics
It’s worth noting that the compound is a volatile liquid that can dissolve in water and is easily soluble in most organic solvents . These properties may influence its bioavailability.
Result of Action
The introduction of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride into certain materials results in the production of LEDs that emit near-infrared light at 800 nm . These LEDs display a peak external quantum efficiency (EQE) of 23.8% at 33mA cm−2 and maintain an EQE of over 10% even at high current densities of up to 1,000mA cm−2 .
Action Environment
The action, efficacy, and stability of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, and cool place, away from sources of ignition . Additionally, it should be handled in a well-ventilated environment to avoid inhalation of its vapors .
生化学分析
Biochemical Properties
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the activity of the enzymes, leading to changes in the overall metabolic flux.
Cellular Effects
The effects of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby altering the cellular response to various stimuli.
Molecular Mechanism
At the molecular level, 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzyme, affecting its ability to catalyze reactions. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s availability and activity, determining its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall effect on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves the reaction of benzylamine with sulfuryl chloride. The reaction is carried out at low temperatures to control the exothermic nature of the process. The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often purified through recrystallization or distillation .
化学反応の分析
Types of Reactions: 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
- 4-Aminophenyl sulfone
- 4,4′-Diaminodiphenyl sulfone
- 4-Methylsulfonylbenzylamine Hydrochloride
Comparison: 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is unique due to its specific structural features, such as the presence of both the methylsulfonyl group and the ethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
特性
IUPAC Name |
2-(4-methylsulfonylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEHJGNXMCKZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375438 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849020-96-8 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



